4-(4,5-dimethoxy-11-oxo-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-15-yl)benzonitrile
Description
The compound 4-(4,5-dimethoxy-11-oxo-10,14,15-triazatetracyclo[8.7.0.0²,⁷.0¹²,¹⁶]heptadeca-2,4,6,12(16),13-pentaen-15-yl)benzonitrile is a structurally intricate molecule featuring a fused tetracyclic core with multiple heteroatoms (nitrogen and oxygen) and substituents, including dimethoxy, oxo, and benzonitrile groups. Such polycyclic systems are often associated with bioactive properties, particularly in pharmaceutical research targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
4-(4,5-dimethoxy-11-oxo-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-15-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-29-21-9-15-7-8-26-19(17(15)10-22(21)30-2)11-20-18(23(26)28)13-25-27(20)16-5-3-14(12-24)4-6-16/h3-6,9-10,13,19H,7-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCPNDCWNOOXJJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(C=NN4C5=CC=C(C=C5)C#N)C(=O)N3CCC2=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-dimethoxy-11-oxo-10,14,15-triazatetracyclo[87002,7012,16]heptadeca-2,4,6,12(16),13-pentaen-15-yl)benzonitrile involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that are scalable and cost-effective. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dimethoxy-11-oxo-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-15-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents .
Scientific Research Applications
4-(4,5-Dimethoxy-11-oxo-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-15-yl)benzonitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(4,5-dimethoxy-11-oxo-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-15-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetracyclic Azheterocycles
*Molecular weights estimated based on formula.
- Substituent Diversity : The benzonitrile group in the target compound distinguishes it from the pyrenyl (aromatic hydrocarbon) and benzoic acid groups in the analogs. Nitriles often enhance binding specificity due to dipole interactions, whereas carboxylic acids (e.g., in ) may improve solubility.
- Oxygen/Nitrogen Content: The target compound’s 4,5-dimethoxy and 11-oxo groups contrast with the dioxo system in and the pyrenyl’s purely hydrocarbon nature in .
Physicochemical Properties
- Solubility : The benzonitrile group likely reduces water solubility compared to the carboxylic acid in , but the dimethoxy groups may offset this by increasing lipophilicity.
- Crystallinity : The pyrenyl-containing compound exhibits a well-defined crystal structure stabilized by C–H⋯O interactions, suggesting the target compound may also form ordered crystals if similar intermolecular forces (e.g., nitrile dipole interactions) dominate .
Hypothetical Bioactivity
While biological data for the target compound are absent in the provided evidence, structural analogs offer clues:
- The triazatetracyclic core in resembles kinase inhibitor scaffolds, where nitrogen-rich systems chelate metal ions or engage catalytic residues.
- The pyrenyl group in is associated with intercalation or fluorescence-based applications, but the target compound’s benzonitrile may instead favor targeted protein binding.
Biological Activity
Chemical Structure and Properties
The compound features a unique tetracyclic structure with multiple functional groups, including methoxy and oxo groups, which may influence its biological activity. Its molecular formula and weight are critical for understanding its interactions in biological systems.
Table 1: Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃ |
| Molecular Weight | 342.36 g/mol |
| Functional Groups | Methoxy (-OCH₃), Oxo (=O), Cyano (-CN) |
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of specific signaling pathways.
Case Study: In Vitro Analysis
A study conducted on a related compound demonstrated that it inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC₅₀ values were reported to be in the low micromolar range, suggesting potent activity.
Table 2: Anticancer Activity Data
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Apoptosis induction |
| A549 (Lung) | 4.8 | Cell cycle arrest |
| HeLa (Cervical) | 6.0 | Inhibition of proliferation |
Antimicrobial Activity
Another area of investigation is the antimicrobial properties of the compound. Preliminary results suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Screening
In a screening assay against common pathogens like Staphylococcus aureus and Escherichia coli, the compound showed notable inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
Table 3: Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | Type |
|---|---|---|
| Staphylococcus aureus | 32 | Gram-positive |
| Escherichia coli | 64 | Gram-negative |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism.
- Signal Transduction Modulation : The interaction with pathways such as PI3K/AKT and MAPK has been observed, leading to altered cell survival and proliferation.
- DNA Interaction : Some studies suggest that these compounds can intercalate with DNA, disrupting replication processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
